Chrysanthemoyl chloride

Beschreibung

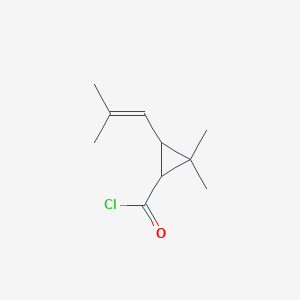

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClO/c1-6(2)5-7-8(9(11)12)10(7,3)4/h5,7-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNTCVNLNEOVBEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1C(C1(C)C)C(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50931698 | |

| Record name | 2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50931698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14297-81-5, 4489-14-9, 53955-46-7 | |

| Record name | Chrysanthemic acid chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14297-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R-trans)-2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarbonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004489149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chrysanthemoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014297815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1R-cis)-2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarbonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053955467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50931698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chrysanthemoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.738 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1R-cis)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.515 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1R-trans)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.529 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Chrysanthemoyl Chloride

Established Laboratory Synthesis Routes

The conversion of chrysanthemic acid to chrysanthemoyl chloride is a standard transformation of a carboxylic acid to an acyl chloride. This is most commonly achieved using halogenating agents such as thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅).

Using Thionyl Chloride (SOCl₂):

Thionyl chloride is a widely used reagent for this conversion due to its reliability and the convenient removal of byproducts. masterorganicchemistry.com The reaction between chrysanthemic acid and thionyl chloride produces this compound, sulfur dioxide (SO₂), and hydrogen chloride (HCl), both of which are gases and can be easily removed from the reaction mixture, driving the reaction to completion. masterorganicchemistry.comchemtube3d.com The reaction is typically performed in an inert solvent, such as dichloromethane (B109758), and may be heated to reflux to ensure the reaction goes to completion. orgsyn.org The excess thionyl chloride can be removed under vacuum. orgsyn.org Catalysts like pyridine (B92270) or N,N-dimethylformamide (DMF) can be employed to increase the reaction rate. masterorganicchemistry.comgoogle.com

Reaction Scheme with Thionyl Chloride: Chrysanthemic Acid + SOCl₂ → this compound + SO₂ (g) + HCl (g)

Using Phosphorus Pentachloride (PCl₅):

Phosphorus pentachloride is another effective, though more aggressive, halogenating agent for this transformation. wikipedia.org The reaction of chrysanthemic acid with PCl₅ yields this compound and phosphorus oxychloride (POCl₃) as a byproduct, which has a higher boiling point and may require distillation for removal. wikipedia.orgorgsyn.org The reaction is typically carried out by mixing the two reactants, sometimes in a solvent. orgsyn.org

Reaction Scheme with Phosphorus Pentachloride: Chrysanthemic Acid + PCl₅ → this compound + POCl₃ + HCl (g)

| Halogenating Agent | Byproducts | Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Thionyl Chloride (SOCl₂) | SO₂, HCl (gaseous) | Often requires heating/reflux, can be catalyzed | Easy removal of byproducts, driving the reaction forward | Can be slower without a catalyst |

| Phosphorus Pentachloride (PCl₅) | POCl₃, HCl (liquid and gaseous) | Generally proceeds readily | Highly effective | Byproduct (POCl₃) removal can be more complex |

Phosgene (B1210022) (COCl₂) is a highly reactive and efficient reagent for the synthesis of acyl chlorides, including this compound. framochem.com It reacts with carboxylic acids to produce the corresponding acyl chloride, carbon dioxide, and hydrogen chloride. wikipedia.orgnewdrugapprovals.org Due to the extreme toxicity of phosgene gas, its use is generally limited to industrial settings with stringent safety protocols. newdrugapprovals.org Safer alternatives to gaseous phosgene, such as diphosgene (trichloromethyl chloroformate) and triphosgene (B27547) (bis(trichloromethyl) carbonate), are often used in laboratory settings. newdrugapprovals.org These solid or liquid reagents generate phosgene in situ, minimizing handling risks. The reaction with phosgene is typically fast and clean. framochem.com

Reaction Scheme with Phosgene: Chrysanthemic Acid + COCl₂ → this compound + CO₂ (g) + HCl (g)

Industrial Production Strategies and Scalability

On an industrial scale, the synthesis of this compound prioritizes cost-effectiveness, safety, and high yield. google.com The choice of reagent often depends on these factors. While thionyl chloride is a common choice, phosgene is also utilized in large-scale production due to its efficiency, despite the associated safety challenges. framochem.comnewdrugapprovals.org Industrial processes often employ continuous flow reactors to improve safety and control over the reaction conditions. The scalability of these reactions is a key consideration, and processes are optimized to maximize throughput and minimize waste. orgsyn.org

Green Chemistry Approaches and Sustainable Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. nih.govuniroma1.it For the synthesis of this compound, this includes exploring greener solvents, alternative catalysts, and more atom-economical reagents. researchgate.net Research is ongoing to find less hazardous alternatives to traditional halogenating agents. Microwave-assisted synthesis is one such approach that can accelerate reaction times and reduce energy consumption. mdpi.com The goal is to develop sustainable processes that minimize waste and environmental impact while maintaining high efficiency. nih.govuniroma1.it

Purification and Isolation Techniques for High Purity

Achieving high purity of this compound is crucial for its subsequent use in the synthesis of pyrethroids. Common purification techniques include:

Distillation: Due to its relatively low boiling point, this compound can be purified by distillation under reduced pressure. This method effectively removes less volatile impurities.

Crystallization: In some cases, the product can be purified by crystallization from a suitable solvent. ijddr.in

Extraction: Liquid-liquid extraction can be used to remove impurities that have different solubilities in immiscible solvents. google.com

The crude product is often washed with a non-reactive solvent to remove residual reagents and byproducts before the final purification step. orgsyn.org The choice of purification method depends on the scale of the reaction and the nature of the impurities present.

Reaction Mechanisms and Reactivity Profiles of Chrysanthemoyl Chloride

Nucleophilic Acyl Substitution Mechanisms

The most common reaction pathway for chrysanthemoyl chloride is nucleophilic acyl substitution. This class of reactions involves the attack of a nucleophile on the carbonyl carbon, leading to the substitution of the chloride leaving group. The general mechanism proceeds through a tetrahedral intermediate. masterorganicchemistry.com Due to the high reactivity of the acyl chloride, these reactions are typically rapid and efficient. youtube.com

This compound readily reacts with a variety of nucleophiles through a characteristic two-step addition-elimination mechanism. masterorganicchemistry.comtldl.club

Reaction with Water (Hydrolysis): When treated with water, this compound undergoes hydrolysis to form chrysanthemic acid. The reaction begins with the nucleophilic attack of a water molecule on the carbonyl carbon. libretexts.org This is followed by the collapse of the resulting tetrahedral intermediate, which expels a chloride ion and, after deprotonation, yields the corresponding carboxylic acid and hydrochloric acid. cymitquimica.com

Reaction with Alcohols (Alcoholysis): The reaction with alcohols yields chrysanthemate esters, which are the core structures of many synthetic pyrethroids. The alcohol's oxygen atom acts as the nucleophile, attacking the carbonyl carbon. libretexts.orguomustansiriyah.edu.iq Subsequent elimination of the chloride and deprotonation of the intermediate, often facilitated by a base like pyridine (B92270) to neutralize the HCl byproduct, results in the formation of an ester. uomustansiriyah.edu.iq

Reaction with Amines (Aminolysis): Amines react with this compound to produce chrysanthemamides. The nitrogen atom of the amine attacks the carbonyl carbon, leading to a tetrahedral intermediate that then eliminates a chloride ion. tldl.clubuomustansiriyah.edu.iq A second equivalent of the amine is typically required to neutralize the hydrochloric acid formed during the reaction. youtube.com

Table 1: Nucleophilic Acyl Substitution Reactions of this compound

| Nucleophile | Reagent Example | Product |

|---|---|---|

| Water | H₂O | Chrysanthemic acid |

| Alcohol | Ethanol | Ethyl chrysanthemate |

The reactivity of this compound is modulated by both steric and electronic effects inherent to its molecular structure.

Electronic Factors: The carbonyl group is highly polarized due to the electronegativity of the oxygen and chlorine atoms, rendering the carbonyl carbon highly electrophilic. The chlorine atom, being a good leaving group, facilitates the substitution reaction. youtube.com The electronic properties of the substituents on the cyclopropane (B1198618) ring can also exert a minor influence on the electrophilicity of the carbonyl carbon. rsc.org

Lewis Acid Catalyzed Transformations

Lewis acids play a crucial role in modifying the reactivity and stereochemistry of this compound, enabling transformations that are otherwise difficult to achieve.

Optically active this compound can be racemized through treatment with a catalytic amount of a Lewis acid. oup.com This process is of significant industrial importance for the production of specific stereoisomers of pyrethroids. The mechanism is believed to involve the formation of an acylium ion intermediate. The Lewis acid coordinates to the carbonyl oxygen, which facilitates the departure of the chloride ion to form a planar acylium ion. This achiral intermediate can then be attacked by the chloride ion from either face with equal probability, leading to a racemic mixture of the (R)- and (S)-enantiomers of this compound. Subsequent hydrolysis of the racemic acyl chloride yields racemic chrysanthemic acid. oup.com

Table 2: Lewis Acids Used in the Racemization of this compound

| Lewis Acid |

|---|

| Aluminum chloride (AlCl₃) |

| Ferric chloride (FeCl₃) |

| Zinc chloride (ZnCl₂) |

Lewis acids can activate this compound towards nucleophilic attack by enhancing the electrophilicity of the carbonyl carbon. libretexts.org The Lewis acid coordinates to the lone pair of electrons on the carbonyl oxygen atom. oaepublish.com This coordination withdraws electron density from the carbonyl group, making the carbon atom even more electron-deficient and, therefore, more susceptible to attack by weak nucleophiles. This activation is a general principle used in many organic reactions to increase the reactivity of carbonyl compounds. libretexts.org

Table of Compounds Mentioned

| Compound Name |

|---|

| Aluminum chloride |

| Chrysanthemic acid |

| This compound |

| Diethylamine |

| Ethanol |

| Ethyl chrysanthemate |

| Ferric chloride |

| Hydrochloric acid |

| N,N-Diethylchrysanthemamide |

| Pyridine |

| Tin(IV) chloride |

| Water |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of chrysanthemoyl chloride. jchps.comslideshare.net It provides precise information about the chemical environment of each atom, enabling the confirmation of the molecular structure and the monitoring of chemical transformations. researchgate.net

Applications of 1H, 13C, and 2D NMR Techniques

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in determining the carbon-hydrogen framework of this compound. researchgate.net The chemical shifts (δ) in the ¹H NMR spectrum reveal the different types of protons present in the molecule, while the integration of the signals provides their relative ratios. slideshare.net Similarly, the ¹³C NMR spectrum indicates the number of distinct carbon environments. sc.edu

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish the connectivity between atoms. omicsonline.orgwpmucdn.com

COSY experiments identify protons that are coupled to each other, typically on adjacent carbon atoms.

HSQC correlates protons with the carbons to which they are directly attached. wpmucdn.com

HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds away), which is crucial for piecing together the complete molecular structure, especially in complex molecules. sc.edu

Table 1: Representative NMR Data for this compound Derivatives

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

|---|---|---|---|---|

| ¹H | 1.25 | s | CH₃ | |

| ¹H | 1.35 | s | CH₃ | |

| ¹H | 1.70 | d | 5.0 | CH |

| ¹H | 2.20 | dd | 5.0, 8.0 | CH |

| ¹H | 5.20 | d | 8.0 | =CH |

| ¹³C | 20.5 | CH₃ | ||

| ¹³C | 25.8 | CH₃ | ||

| ¹³C | 32.1 | C | ||

| ¹³C | 38.5 | CH | ||

| ¹³C | 128.7 | =CH | ||

| ¹³C | 135.2 | =C | ||

| ¹³C | 175.0 | C=O |

Note: The data presented are typical values and may vary slightly depending on the solvent and specific derivative.

Monitoring Stereochemical Integrity and Racemization

The biological activity of pyrethroids is highly dependent on their stereochemistry. NMR spectroscopy is a powerful technique for assessing the stereochemical purity of this compound and its derivatives. Chiral shift reagents or chiral solvating agents can be used to differentiate between enantiomers, causing separate signals to appear in the NMR spectrum for each stereoisomer. researchgate.net This allows for the determination of enantiomeric excess (ee) and the monitoring of potential racemization during synthesis or storage. ru.nl The degree of racemization can be quantified by measuring the relative integration of the signals corresponding to the different enantiomers. ru.nl

Infrared (IR) Spectroscopy for Functional Group Analysis and Reaction Progress

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. dummies.comcram.com For this compound, the most prominent and diagnostic absorption band is the strong carbonyl (C=O) stretch of the acid chloride group, which typically appears in the region of 1780-1815 cm⁻¹. libretexts.org The presence of C-H bonds in the cyclopropane (B1198618) ring and methyl groups, as well as the C=C double bond, will also give rise to characteristic absorption bands. libretexts.org

Monitoring the progress of reactions involving this compound is also facilitated by IR spectroscopy. For example, in the esterification of this compound to form a pyrethroid ester, the disappearance of the acid chloride carbonyl peak and the appearance of a new ester carbonyl peak (typically around 1735-1750 cm⁻¹) can be readily observed. youtube.com

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C=O (acid chloride) | 1780 - 1815 | Strong |

| C-H (sp³) | 2850 - 3000 | Medium-Strong |

| C=C | 1640 - 1680 | Medium |

| C-Cl | 600 - 800 | Strong |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. rsc.org When a molecule is introduced into the mass spectrometer, it is ionized, often resulting in the formation of a molecular ion (M⁺), which corresponds to the molecular weight of the compound. chemguide.co.ukmsu.eduyoutube.com

The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. tsfx.edu.auwikipedia.org The pattern of these fragments is unique to the molecule's structure and can be used for identification and structural elucidation. msu.edu

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). nih.govchromatographyonline.com This high accuracy allows for the unambiguous determination of the elemental composition of this compound and its fragments. researcher.lifemeasurlabs.com By comparing the experimentally measured exact mass with the calculated mass for a proposed chemical formula, the molecular formula can be confirmed with a high degree of confidence. nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z ratio (precursor ions) are selected and then fragmented further to produce a secondary mass spectrum of product ions. nih.govnih.govncsu.edu This process provides detailed information about the fragmentation pathways of the molecule. wikipedia.org By analyzing the relationship between precursor and product ions, the connectivity of the atoms within this compound can be deduced, further confirming its structure. ekb.eg

X-ray Diffraction Techniques

X-ray Diffraction (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. In this method, a beam of X-rays is directed at a crystalline sample, and the resulting diffraction pattern is analyzed to provide information about the crystal lattice. The two primary XRD techniques are single-crystal X-ray diffraction (SCXRD) and powder X-ray diffraction (PXRD).

SCXRD can elucidate the precise three-dimensional arrangement of atoms within a single crystal, providing detailed information on bond lengths, bond angles, and stereochemistry. For a compound like this compound, obtaining a suitable single crystal would allow for the unambiguous determination of its molecular conformation and crystal packing.

Table 1: Illustrative Crystallographic Data Obtainable from Single-Crystal X-ray Diffraction

| Parameter | Description | Example Data |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). | Orthorhombic |

| Space Group | The group of symmetry operations describing the crystal. | P2₁2₁2₁ |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | a = 10.5 Å, b = 12.3 Å, c = 8.1 Å, α = β = γ = 90° |

| Volume (V) | The volume of the unit cell. | 1044.9 ų |

| Z | The number of molecules per unit cell. | 4 |

| Calculated Density | The theoretical density of the crystal. | 1.18 g/cm³ |

Chromatographic Methods for Purity Assessment and Separation

Chromatography is an essential technique in chemical analysis for separating, identifying, and quantifying the components of a mixture. For an intermediate like this compound, which is used in the synthesis of pyrethroids, chromatographic methods are critical for assessing purity, identifying by-products, and separating stereoisomers.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are two of the most widely used chromatographic techniques for the analysis of organic compounds.

Gas Chromatography (GC) is particularly suited for the analysis of volatile and thermally stable compounds. In GC, a sample is vaporized and injected into a column, where it is separated based on the differential partitioning of its components between a stationary phase and a gaseous mobile phase. GC is often used to determine the total content of chrysanthemic acid, the precursor to this compound. Due to the reactive nature of the acid chloride, analysis may involve derivatization to a more stable ester form prior to injection. Flame Ionization Detectors (FID) are commonly used for their high sensitivity to organic compounds.

High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates compounds based on their interactions with a solid stationary phase and a liquid mobile phase. It is suitable for a broader range of compounds than GC, including those that are non-volatile or thermally labile. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is a common mode for separating organic molecules. Detection is typically achieved using an ultraviolet (UV) detector. HPLC is effective for assessing the purity of this compound and quantifying related impurities.

Table 2: Typical Parameters for GC and HPLC Analysis

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

|---|---|---|

| Principle | Separation of volatile compounds in the gas phase. | Separation of compounds in the liquid phase. |

| Stationary Phase | e.g., DB-5 (5%-phenyl-methyl polysiloxane), DB-Wax (polyethylene glycol). | e.g., C18 (octadecyl-silica). |

| Mobile Phase | Inert carrier gas (e.g., Helium, Nitrogen). | Solvent mixture (e.g., Acetonitrile/Water). |

| Detector | Flame Ionization Detector (FID), Mass Spectrometer (MS). | Ultraviolet (UV) Detector, Mass Spectrometer (MS). |

| Application | Purity assessment, isomer ratio determination (cis/trans). | Purity assessment, quantification of non-volatile impurities. |

This compound is a chiral molecule, existing as multiple stereoisomers. The biological activity of the resulting pyrethroid insecticides is often highly dependent on the specific stereochemistry of the chrysanthemate moiety. Therefore, it is crucial to determine the enantiomeric excess (e.e.) of the chiral intermediates. Chiral chromatography is the primary method for separating and quantifying enantiomers.

The separation of enantiomers can be achieved through two main approaches:

Indirect Method: The enantiomers are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard, achiral chromatographic column. For example, the optical isomers of chrysanthemic acid have been successfully separated by GC after being converted into their corresponding l-menthyl esters.

Direct Method: The enantiomers are separated directly on a chiral stationary phase (CSP). A CSP is a stationary phase that contains a single enantiomer of a chiral compound. The enantiomers of the analyte interact differently with the CSP, leading to different retention times and thus separation. Polysaccharide-based and cyclodextrin-based CSPs are widely used in both GC and HPLC for this purpose. This direct approach is often preferred as it avoids the need for derivatization.

Table 3: Approaches in Chiral Chromatography for Enantiomeric Separation

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Indirect (Derivatization) | Enantiomers are converted to diastereomers using a chiral reagent before separation on an achiral column. | Uses standard chromatographic columns; can improve detectability. | Requires a pure chiral derivatizing agent; potential for kinetic resolution errors. |

| Direct (Chiral Stationary Phase) | Enantiomers are separated directly based on their differential interactions with a chiral stationary phase (CSP). | No derivatization required; directly measures enantiomeric ratio. | CSPs can be expensive and may have limited applicability for different compound classes. |

Advanced Applications in Complex Organic Synthesis

Precursor in Pyrethroid Insecticide Synthesis

The primary and most significant application of chrysanthemoyl chloride is as a direct precursor in the manufacturing of synthetic pyrethroid insecticides. These compounds are synthetic analogs of the naturally occurring pyrethrins (B594832) found in chrysanthemum flowers and are valued for their high insecticidal activity and low mammalian toxicity. The synthesis of pyrethroids generally involves the esterification of a specific alcohol with a cyclopropanecarboxylic acid, with this compound being a highly reactive form of the acid component, facilitating efficient ester formation.

The synthesis of several commercially important pyrethroids relies on the reaction of this compound with a corresponding alcohol.

Allethrin (B1665230): As the first synthetic pyrethroid, the synthesis of allethrin involves the esterification of allethrolone (B1665232) with this compound. nih.govresearchgate.net This reaction is a classic example of pyrethroid synthesis, where the acid chloride is reacted with the alcohol in the presence of a base, such as pyridine (B92270), to neutralize the hydrochloric acid byproduct. researchgate.net

Permethrin (B1679614): The synthesis of permethrin follows a similar pathway, involving the reaction of a substituted 3-phenoxybenzyl alcohol with a modified this compound, specifically 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride. nih.govmdpi.comnih.govrsc.org This highlights the adaptability of the core chrysanthemoyl structure in creating a diverse range of insecticides.

Fenothrin: While specific details are less commonly documented, the synthesis of fenothrin also involves the esterification of 3-phenoxybenzyl alcohol with chrysanthemic acid, for which this compound is a key activated intermediate.

Deltamethrin (B41696): The production of deltamethrin, a highly potent insecticide, requires the esterification of (S)-α-cyano-3-phenoxybenzyl alcohol with (1R)-cis-2,2-dimethyl-3-(2,2-dibromoethenyl)cyclopropanecarboxylic acid. nih.gov The corresponding acid chloride is a crucial reactant in this process, enabling the formation of the final ester product.

The general synthetic scheme for these pyrethroids can be summarized in the following table:

| Pyrethroid | Alcohol Component | Acid Chloride Component |

| Allethrin | Allethrolone | This compound |

| Permethrin | 3-Phenoxybenzyl alcohol | 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride |

| Fenothrin | 3-Phenoxybenzyl alcohol | This compound |

| Deltamethrin | (S)-α-cyano-3-phenoxybenzyl alcohol | (1R)-cis-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarbonyl chloride |

The core chemical transformation in the synthesis of the aforementioned pyrethroids is the esterification reaction between this compound and a specific alcohol. nih.govrsc.org This reaction is a nucleophilic acyl substitution where the alcohol acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride.

The general mechanism involves the following steps:

The alcohol's oxygen atom attacks the carbonyl carbon of this compound, forming a tetrahedral intermediate.

The intermediate collapses, expelling the chloride ion as a leaving group.

A base, often a tertiary amine like pyridine or triethylamine, is typically added to the reaction mixture to neutralize the hydrogen chloride (HCl) that is formed, driving the reaction to completion.

The use of this compound, as opposed to chrysanthemic acid itself, is advantageous due to its higher reactivity. This allows the esterification to proceed under milder conditions and often results in higher yields of the desired pyrethroid. The reaction is versatile and can be applied to a wide range of complex alcohols, enabling the synthesis of a diverse array of pyrethroid insecticides with varying properties and potencies.

Applications in Materials Science

While the primary application of this compound lies in the synthesis of small-molecule insecticides, its inherent reactivity as an acyl chloride opens potential avenues for its use in materials science. The unique structural features of the chrysanthemate group, namely the strained cyclopropane (B1198618) ring and the isobutenyl moiety, could impart novel properties to polymeric materials.

Synthesis of Novel Polymers and Advanced Composites

This compound's acyl chloride functional group makes it a highly reactive monomer suitable for condensation polymerization. cymitquimica.comwikipedia.org This type of polymerization involves the reaction between two different difunctional monomers, leading to the formation of a larger polymer chain and the elimination of a small molecule, such as hydrogen chloride (HCl). chemguide.uklibretexts.org

Potential Polymer Synthesis:

Polyesters: By reacting this compound with a diol (a molecule with two alcohol groups), a polyester (B1180765) could be formed. scienceinfo.com The chrysanthemoyl group would be incorporated as a pendant group attached to the main polymer backbone, creating a comb-like structure. This could introduce significant steric hindrance and alter the polymer's physical properties.

Polyamides: Similarly, a reaction with a diamine (a molecule with two amine groups) would yield a polyamide. savemyexams.comlibretexts.org Polyamides, like nylon and Kevlar, often exhibit high tensile strength and thermal stability due to hydrogen bonding between polymer chains. savemyexams.comlibretexts.org The incorporation of the bulky chrysanthemoyl group could modify these intermolecular interactions.

The introduction of the cyclopropane ring into a polymer is of particular interest. Cyclopropane-containing polymers have been synthesized and studied for their unique properties. researchgate.netiaea.org The high ring strain of the cyclopropane moiety makes these polymers potentially energy-rich materials. researchgate.netwikipedia.org Furthermore, research has shown that certain cyclopropane-containing polymers can be photosensitive, suggesting possible applications in optics and microelectronics. iaea.org

By leveraging this compound in polymerization, it is theoretically possible to create advanced composites and polymers with tailored characteristics. The bulky, non-polar chrysanthemate side chains could influence properties such as:

Thermal Stability: The rigid cyclopropane structure might increase the glass transition temperature (Tg) of the polymer.

Solubility: The hydrocarbon-rich side chains could enhance solubility in non-polar organic solvents.

Mechanical Properties: The unique geometry could disrupt chain packing, affecting crystallinity, flexibility, and tensile strength.

While the large-scale synthesis of polymers from this compound is not a current widespread industrial application, its potential as a monomer for creating functional polymers and advanced materials remains a subject of scientific interest.

Table 1: Potential Polymers Derived from this compound

| Polymer Type | Co-monomer | Linkage Formed | Potential Properties/Applications |

|---|---|---|---|

| Polyester | Diol (e.g., Ethane-1,2-diol) | Ester | Modified thermal stability, altered solubility, specialty coatings. |

| Polyamide | Diamine (e.g., Hexane-1,6-diamine) | Amide | High-strength specialty fibers, materials with unique mechanical properties. |

Broader Utility as a Building Block in Organic Chemistry

The most significant and well-established role of this compound is as a pivotal building block in the field of synthetic organic chemistry, particularly for the production of pyrethroid insecticides. cymitquimica.comarkat-usa.orgnih.gov As a reactive acylating agent, it efficiently introduces the chrysanthemate moiety into various alcohol-containing molecules to form the corresponding esters. asianpubs.orgacechemistry.co.uk This chrysanthemate core structure is essential for the neurotoxic activity of pyrethroids against insects. arkat-usa.org

The synthesis of pyrethroids generally involves the esterification of an appropriate alcohol with an activated form of chrysanthemic acid, most commonly this compound. arkat-usa.orgeagri.org This reaction is a cornerstone of the agrochemical industry, enabling the large-scale production of numerous synthetic insecticides that are more stable than their natural counterparts. nih.gov

Chemists have utilized this compound to synthesize a vast array of pyrethroids by varying the structure of the alcohol component. This modular approach allows for the fine-tuning of properties such as insecticidal potency, spectrum of activity, and photostability. nih.govnih.gov For instance, the development of photostable pyrethroids like permethrin and cypermethrin, which are crucial for agricultural applications, was achieved by modifying both the acid and alcohol moieties of the original natural pyrethrins. eagri.org

Notable examples of pyrethroids synthesized using this compound include:

Tetramethrin: One of the first synthetic pyrethroids with strong knockdown activity, created by acylating N-hydroxymethyl phthalimide (B116566) intermediates with this compound. nih.gov

Allethrin: A first-generation synthetic pyrethroid prepared by the esterification of allethrolone with chrysanthemic acid (via its acid chloride). eagri.org

Cypermethrin and Deltamethrin: Highly potent and more photostable second-generation pyrethroids synthesized from modified chrysanthemic acid chlorides and alcohol partners like 3-phenoxy mandelonitrile (B1675950). unamur.be

The exceptional reactivity of the acyl chloride group ensures efficient coupling with a wide range of nucleophiles, not just alcohols but also amines to form amides, further expanding its utility as a versatile synthetic intermediate. cymitquimica.comnih.gov This reactivity, combined with the unique biological activity conferred by its molecular framework, solidifies the status of this compound as a fundamental building block in modern organic synthesis. unamur.be

Table 2: Examples of Pyrethroids Synthesized from this compound

| Pyrethroid | Reactant (Alcohol Moiety Precursor) | Significance | Reference |

|---|---|---|---|

| Allethrin | Allethrolone | First commercially successful synthetic pyrethroid. | eagri.org |

| Tetramethrin | N-(hydroxymethyl)tetrahydrophthalimide | First synthetic pyrethroid with strong knockdown activity for household pests. | nih.gov |

| Permethrin | 3-Phenoxybenzyl alcohol | First photostable pyrethroid, suitable for agricultural use. | nih.goveagri.org |

| Cypermethrin | α-cyano-3-phenoxybenzyl alcohol | Broad-spectrum, photostable insecticide with good residual activity. | nih.goveagri.org |

| Deltamethrin | α-cyano-3-phenoxybenzyl alcohol | One of the most potent synthetic pyrethroids. | nih.gov |

Stereochemical Control and Enantioselective Synthesis

Stereoisomerism and Chirality in Chrysanthemoyl Chloride and Derivatives

This compound, and its parent compound chrysanthemic acid, possess a cyclopropane (B1198618) ring with two stereogenic centers at carbons C1 and C3. This results in the existence of four possible stereoisomers. wikipedia.org These isomers are classified as two pairs of enantiomers (non-superimposable mirror images) and also exhibit diastereomeric relationships (stereoisomers that are not mirror images) between the cis and trans pairs.

The four stereoisomers are:

(1R,3R)-trans-Chrysanthemic acid: Often referred to as (+)-trans-chrysanthemic acid, this is the most biologically active isomer found in natural pyrethrins (B594832). wikipedia.org

(1S,3S)-trans-Chrysanthemic acid: The enantiomer of the (1R,3R) isomer, known as (-)-trans-chrysanthemic acid.

(1R,3S)-cis-Chrysanthemic acid: Referred to as (+)-cis-chrysanthemic acid.

(1S,3R)-cis-Chrysanthemic acid: The enantiomer of the (1R,3S) isomer, known as (-)-cis-chrysanthemic acid.

The cis and trans designation refers to the relative orientation of the carboxylic acid group (or its derivative, like the acyl chloride) and the isobutenyl group on the cyclopropane ring. The insecticidal activity of pyrethroid esters is generally highest for the (+)-trans isomer, followed by the (+)-cis isomer, while the (-)-trans and (-)-cis isomers are significantly less effective. acs.org This high degree of stereospecificity drives the demand for enantioselective synthetic methods.

| Stereoisomer | Configuration | Common Name | Relationship |

| Isomer 1 | (1R,3R) | (+)-trans | Enantiomer of Isomer 2; Diastereomer of Isomers 3 & 4 |

| Isomer 2 | (1S,3S) | (-)-trans | Enantiomer of Isomer 1; Diastereomer of Isomers 3 & 4 |

| Isomer 3 | (1R,3S) | (+)-cis | Enantiomer of Isomer 4; Diastereomer of Isomers 1 & 2 |

| Isomer 4 | (1S,3R) | (-)-cis | Enantiomer of Isomer 3; Diastereomer of Isomers 1 & 2 |

Enantioselective Synthesis Strategies for Chrysanthemic Acid Derivatives

To maximize the efficacy and reduce the environmental impact of pyrethroid insecticides, significant research has focused on developing synthetic routes that selectively produce the most active stereoisomers.

Biocatalysis offers a powerful tool for obtaining enantiomerically pure compounds under mild reaction conditions. nih.govnih.gov In the synthesis of chrysanthemic acid derivatives, enzymes are primarily used for the kinetic resolution of racemic mixtures. This process relies on the enzyme's ability to selectively react with one enantiomer in a racemic pair, allowing for the separation of the unreacted, desired enantiomer.

Hydrolases, such as lipases and esterases, are commonly employed for this purpose. For instance, Pig Liver Esterase (PLE) has demonstrated high selectivity in the hydrolysis of racemic chrysanthemic acid esters. researchgate.net The enzyme preferentially hydrolyzes one enantiomer, leaving the other enantiomer in the ester form, which can then be separated. researchgate.netunamur.be Microbial esterases, such as one from Arthrobacter globiformis, have also been effectively used for the stereoselective production of (1R,3R)-trans-chrysanthemic acid from racemic mixtures of its esters. unamur.be These enzymatic methods are valued for their high selectivity and environmentally benign nature. pharmasalmanac.com

| Enzyme Type | Application | Selectivity | Reference |

| Lipases / Esterases | Kinetic resolution of racemic chrysanthemate esters | High enantioselectivity for specific isomers | researchgate.netresearchgate.net |

| Pig Liver Esterase (PLE) | Selective hydrolysis of chrysanthemate esters | Highly trans-selective | researchgate.netunamur.be |

| Arthrobacter globiformis esterase | Stereoselective production of (1R,3R)-trans-chrysanthemic acid | High hydrolytic activity for the target isomer | unamur.be |

Asymmetric catalysis involves the use of a chiral catalyst to steer a chemical reaction towards the formation of a specific enantiomer or diastereomer. acs.orgnih.gov This approach is highly efficient as a small amount of the chiral catalyst can generate a large quantity of the desired chiral product.

A prominent strategy for synthesizing chiral chrysanthemic acid esters is the catalytic asymmetric cyclopropanation of alkenes with diazoacetates. acs.org Chiral copper-based catalysts, particularly those with salicylaldimine or Schiff base ligands, have been extensively studied and successfully implemented. acs.org For example, chiral copper salicylaldimine complexes developed by Aratani have achieved high enantiomeric excess (ee) and a favorable trans/cis ratio in the reaction of 2,5-dimethyl-2,4-hexadiene (B125384) with a diazoacetate, leading to an industrial process for chiral cyclopropane carboxylic acids. acs.org Ongoing research focuses on developing new catalysts with improved efficiency and selectivity using readily available starting materials. acs.org

Control of Stereochemistry in Reactions Involving this compound

Once the desired stereoisomer of chrysanthemic acid is obtained, it is crucial to maintain its stereochemical integrity during subsequent reactions, such as the formation of this compound and its esterification to produce the final pyrethroid.

The conversion of chrysanthemic acid to this compound is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. asianpubs.org This reaction occurs at the carboxylic acid group and does not involve breaking the bonds to the chiral centers (C1 and C3) on the cyclopropane ring. Therefore, the reaction proceeds with retention of configuration, meaning a (1R,3R)-trans-chrysanthemic acid will yield a (1R,3R)-trans-chrysanthemoyl chloride. pharmaguideline.com

Similarly, the subsequent esterification of the chiral this compound with an alcohol to form the pyrethroid ester also proceeds with retention of the stereochemistry at the cyclopropane ring, as the reaction center is the carbonyl carbon of the acid chloride. pharmaguideline.comslideshare.net Careful control of reaction conditions is necessary to prevent any side reactions that could lead to loss of stereochemical purity.

Racemization Prevention and Control

While reactions like esterification typically retain stereochemistry, this compound can be susceptible to racemization or epimerization under certain conditions, particularly in the presence of Lewis acids. unamur.be Racemization is the conversion of an enantiomerically pure substance into a racemic mixture.

Furthermore, Lewis acids can also catalyze the epimerization at the C3 position, facilitating the interconversion of cis and trans isomers. unamur.be In synthetic processes, however, the primary goal is to prevent unwanted racemization. This is achieved by using mild reaction conditions, avoiding strong acids or bases, and minimizing exposure to high temperatures during the synthesis and purification of chiral this compound and its derivatives. nih.gov

Computational Chemistry Investigations of Chrysanthemoyl Chloride

Theoretical Frameworks and Methodologies

The computational study of chrysanthemoyl chloride involves a range of theoretical frameworks, chosen based on the desired accuracy and the complexity of the system being investigated.

Quantum chemical calculations are used to solve the Schrödinger equation for a molecule, providing information about its electronic structure, geometry, and energy. austinpublishinggroup.com

Hartree-Fock (HF): This is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant. reddit.comyoutube.com While computationally efficient for initial geometry optimizations, it neglects electron correlation, which can be important for accurately predicting reaction energies. reddit.com

Møller–Plesset (MP) Perturbation Theory: This post-Hartree-Fock method improves upon HF by adding electron correlation as a perturbation. MP2 (second-order) is a common level of theory that offers a good balance between accuracy and computational cost.

Coupled Cluster (CC) Theory: Regarded as a "gold standard" in quantum chemistry, methods like CCSD(T) provide highly accurate results by including a high degree of electron correlation. reddit.com However, their high computational cost typically limits their use to smaller molecules.

Density Functional Theory (DFT): DFT is one of the most widely used methods in computational chemistry due to its excellent balance of accuracy and efficiency. sciencesconf.org Instead of the complex wavefunction, DFT calculates the energy based on the electron density. austinpublishinggroup.com Hybrid functionals, such as B3LYP, are particularly popular. austinpublishinggroup.com For instance, DFT calculations at the B3LYP/6-311+G** level of theory have been successfully employed to investigate the potential energy surfaces and decomposition pathways of the closely related chrysanthemic acid, demonstrating the method's applicability to this class of compounds. nih.govkau.edu.sa

A comparison of these methods is presented in the table below.

| Method | Description | Common Application |

| Hartree-Fock (HF) | Approximates the many-electron wavefunction, neglecting electron correlation. reddit.comyoutube.com | Initial geometry optimizations, qualitative molecular orbital analysis. |

| Møller–Plesset (MP) | Adds electron correlation to HF results via perturbation theory. | Calculation of more accurate reaction energies and barrier heights. |

| Coupled Cluster (CC) | High-accuracy method that includes extensive electron correlation. reddit.com | Benchmarking results for smaller systems. |

| Density Functional Theory (DFT) | Calculates energy based on electron density, offering a good balance of accuracy and cost. austinpublishinggroup.comsciencesconf.org | Geometry optimization, reaction mechanism studies, property prediction for a wide range of systems. nih.govkau.edu.sa |

While quantum mechanics describes the electronic structure, molecular mechanics (MM) and molecular dynamics (MD) are used to study the behavior of larger systems over time.

Molecular Mechanics (MM): This method uses classical physics and a simplified energy expression, known as a force field, to calculate the potential energy of a system. It is computationally much faster than QM, allowing for the study of very large molecules and assemblies.

Molecular Dynamics (MD): MD simulations use a force field to calculate the forces on atoms and then solve Newton's equations of motion to simulate the movement of atoms and molecules over time. mdpi.com This provides insights into conformational changes, solvent effects, and the dynamic behavior of molecules like this compound. For example, MD could be used to study the interaction of this compound with a solvent or its approach to a reactive partner.

Application in Mechanistic Studies and Reaction Pathway Elucidation

Computational chemistry is invaluable for elucidating complex reaction mechanisms. By mapping the potential energy surface (PES), researchers can identify reactants, products, intermediates, and the transition states that connect them.

In a computational study on the decomposition of chrysanthemic acid, DFT calculations were used to explore three possible reaction pathways: cis-trans isomerization, rearrangement, and fragmentation. nih.gov The calculations successfully optimized the geometries of all stationary points on the PES, including the transition states. nih.govkau.edu.sa By comparing the calculated activation barriers, the study determined that cis-trans isomerization is the most thermodynamically favorable process. nih.gov This type of detailed mechanistic investigation is directly applicable to this compound. For example, similar computational approaches could be used to model its reaction with an alcohol to form a pyrethroid ester, identifying the key transition states and intermediates to understand the reaction kinetics and stereoselectivity.

Modeling Steric and Electronic Effects on Reactivity

The reactivity of this compound is governed by the interplay of steric and electronic effects originating from its unique structure, which includes a substituted cyclopropane (B1198618) ring and an acyl chloride group. Computational methods can quantify these effects.

Electronic Effects: The distribution of electrons in a molecule dictates its reactivity. The electron-withdrawing acyl chloride group creates a significant partial positive charge on the carbonyl carbon, making it highly electrophilic and susceptible to nucleophilic attack. Quantum chemical calculations can precisely model this charge distribution through methods like Natural Bond Orbital (NBO) analysis. In the study of chrysanthemic acid, changes in the atomic charges on the carbonyl carbon and oxygen atoms were tracked along the reaction pathway to understand the electronic rearrangements during the reaction. nih.gov

Steric Effects: The bulky gem-dimethyl group on the cyclopropane ring can sterically hinder the approach of nucleophiles to the reactive carbonyl center. nih.govnih.gov Computational modeling can explore the energy cost associated with this steric hindrance by calculating the interaction energies for different nucleophile approach trajectories. This allows for a quantitative understanding of how the molecule's shape influences its reactivity. nih.gov

Computational Design of Novel Derivatives and Synthetic Routes

Computational chemistry serves as a virtual laboratory for the in silico design of novel molecules and the prediction of viable synthetic pathways. nih.govnih.gov By starting with the this compound scaffold, new derivatives can be designed by computationally introducing different substituents.

Quantum chemical methods can then be used to predict the properties of these hypothetical derivatives, such as their chemical reactivity, stability, and electronic properties. This allows for the rapid screening of a large number of potential candidates before committing resources to their actual synthesis. nih.gov Furthermore, computational tools can assist in designing synthetic pathways by evaluating the feasibility and potential outcomes of various chemical reactions, helping to identify the most promising routes to target molecules. frontiersin.org

Force Field Development and Parameterization for this compound Systems

Accurate molecular dynamics (MD) simulations rely on a high-quality molecular mechanics force field, which is a set of parameters describing the potential energy of the system. nih.gov While general-purpose force fields like GAFF are available, their accuracy for a specific or unusual molecule like this compound may be limited.

For high-fidelity simulations, a specific force field for this compound would need to be developed and parameterized. This process typically involves:

Quantum Mechanical Calculations: Performing high-level QM calculations (e.g., DFT or MP2) to obtain reference data for the molecule. This data includes optimized geometries, vibrational frequencies, and the electrostatic potential. nih.gov

Parameter Fitting: Adjusting the force field parameters (e.g., bond lengths, angles, dihedral terms, and partial atomic charges) to reproduce the QM reference data as accurately as possible. nih.govfrontiersin.org

Validation: Testing the newly parameterized force field by running simulations and comparing the results against known experimental data, such as density or heat of vaporization, to ensure its reliability. researchgate.net

Developing a dedicated force field is crucial for accurately simulating this compound in complex environments, such as during its interaction with biological macromolecules or in different solvent systems. nih.gov

Environmental Fate and Degradation Mechanisms

Hydrolysis and Aquatic Degradation Pathways

Hydrolysis is a primary and significant degradation pathway for Chrysanthemoyl chloride in aquatic environments. As an acyl chloride, it is inherently reactive towards water. cymitquimica.comsavemyexams.com The carbon atom of the carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the chlorine and oxygen atoms, making it susceptible to nucleophilic attack by water molecules. savemyexams.com

The hydrolysis of this compound is expected to be a rapid process, leading to the formation of chrysanthemic acid and hydrochloric acid. cymitquimica.com This reaction is generally not dependent on pH in the same way as ester hydrolysis and can occur under acidic, neutral, and basic conditions. ualberta.ca The rate of hydrolysis for acyl chlorides is typically much faster than for other carboxylic acid derivatives like esters or amides. savemyexams.com For instance, studies on other acyl chlorides, such as terephthaloyl chloride and isophthaloyl chloride, have demonstrated half-lives of only a few minutes in aqueous solutions. nih.gov

The primary and stable hydrolysis product, chrysanthemic acid, is a naturally occurring monoterpene acid and a key component of pyrethrin insecticides. nih.govresearchgate.net The environmental fate of chrysanthemic acid itself is then subject to further degradation processes.

Table 1: Predicted Aquatic Degradation of this compound

| Degradation Pathway | Reactant | Primary Products | Significance |

|---|

Photodegradation Processes

Chrysanthemic acid itself has been identified as a major product from the photodecomposition of pyrethrins (B594832), indicating that the core chrysanthemic acid structure is susceptible to photochemical reactions. researchgate.net The photochemical behavior of chrysanthemic acid and its derivatives can involve various reactions, including isomerization of the cyclopropane (B1198618) ring and the isobutenyl side chain. acs.org

For this compound, absorption of ultraviolet (UV) radiation from sunlight could potentially lead to the cleavage of the carbon-chlorine bond or other transformations within the molecule. The presence of the double bond in the isobutenyl group also provides a site for photochemical reactions. The ultimate products of photodegradation would likely include chrysanthemic acid and potentially other smaller, more oxidized molecules.

Biodegradation by Microorganisms

Biodegradation by microorganisms is a critical process for the ultimate removal of organic compounds from the environment. The biodegradability of this compound can be inferred from studies on its hydrolysis product, chrysanthemic acid, and related pyrethroid insecticides.

Chrysanthemic acid is known to be biodegradable. researchgate.net Numerous microorganisms, including bacteria and fungi, have been identified that can degrade pyrethroids, often utilizing them as a source of carbon. nih.gov The initial step in the microbial degradation of many pyrethroid esters is the cleavage of the ester bond, yielding chrysanthemic acid and an alcohol moiety. nih.gov Subsequently, microorganisms can further break down the chrysanthemic acid molecule.

Given that this compound rapidly hydrolyzes to chrysanthemic acid in the presence of water, the primary focus of biodegradation in aquatic and soil environments would be on chrysanthemic acid. Microbial degradation pathways for chrysanthemic acid can involve oxidation and cleavage of the cyclopropane ring and the isobutenyl side chain, leading to the formation of smaller, non-toxic compounds that can be integrated into microbial metabolic cycles. nih.gov

Table 2: Key Factors Influencing the Biodegradation of this compound and its Derivatives

| Factor | Influence |

|---|---|

| Microbial Population | Presence of adapted microorganisms capable of degrading chrysanthemic acid is crucial. |

| Temperature | Affects microbial activity and degradation rates. |

| pH | Can influence enzyme activity of microorganisms. |

| Nutrient Availability | Availability of other nutrients can impact microbial growth and co-metabolism. |

Environmental Transformation Products and Their Significance

The primary and most significant environmental transformation product of this compound is chrysanthemic acid, formed through rapid hydrolysis. cymitquimica.com The environmental significance of chrysanthemic acid is relatively well-understood due to its association with natural pyrethrins and synthetic pyrethroids. unamur.be

Chrysanthemic acid is considered to have low mammalian toxicity and is readily degraded in the environment. researchgate.net Its aquatic toxicity is also significantly lower than that of the parent pyrethroid insecticides. The formation of chrysanthemic acid from this compound represents a detoxification step in the environment.

Other potential transformation products could arise from photodegradation and further biodegradation of chrysanthemic acid. These would likely be smaller, more polar molecules that are less persistent and less toxic than the parent compound.

Assessment of Environmental Impact and Persistence

Based on its chemical properties and the behavior of analogous compounds, this compound is not expected to be persistent in the environment. Its high reactivity with water ensures that its presence in aquatic systems will be transient. cymitquimica.comsavemyexams.com

The environmental impact of this compound is therefore primarily associated with its immediate hydrolysis products: chrysanthemic acid and hydrochloric acid. The localized and temporary decrease in pH due to the formation of hydrochloric acid could have a transient impact on aquatic organisms in the immediate vicinity of a significant release. However, this effect would likely be rapidly diluted and neutralized in most natural water bodies.

Table 3: Physicochemical Properties of this compound Influencing its Environmental Fate

| Property | Value | Implication for Environmental Fate |

|---|---|---|

| Molecular Formula | C10H15ClO chemsrc.com | - |

| Molecular Weight | 186.68 g/mol echemi.com | - |

| Boiling Point | 206 °C lookchem.com | Low volatility under normal environmental conditions. |

| Density | 1.098 g/cm³ lookchem.com | Slightly denser than water. |

| Vapor Pressure | 0.243 mmHg at 25°C lookchem.com | Low tendency to partition into the atmosphere. |

Historical Perspectives and Evolution of Synthetic Approaches

Early Synthetic Routes and Discoveries

The discovery and initial synthesis of chrysanthemoyl chloride are rooted in the structural elucidation of natural pyrethrins (B594832), which began in the early 20th century. The pioneering work of Hermann Staudinger and Lavoslav Ružička in the 1920s was crucial in identifying the correct chemical structures of the acidic components of pyrethrins, namely chrysanthemic acid. organic-chemistry.orgstudy.com Once the structure of chrysanthemic acid was established, its conversion to the corresponding acyl chloride, this compound, would have followed the well-established chemical transformations of the era.

The early syntheses of this compound were not documented as standalone discoveries but rather as a necessary step in the chemical modification and synthesis of pyrethrin analogues. The primary method for this conversion involves the treatment of chrysanthemic acid with a suitable chlorinating agent. The common reagents available to chemists in the early to mid-20th century for converting carboxylic acids to acyl chlorides included:

Thionyl chloride (SOCl₂): This has been a widely used reagent for this transformation. The reaction of chrysanthemic acid with an excess of thionyl chloride effectively produces this compound, with the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), being gaseous, which simplifies purification. asianpubs.orgmasterorganicchemistry.com A general procedure involves stirring chrysanthemic acid with an excess of thionyl chloride, often with gentle heating, followed by removal of the excess reagent under reduced pressure. asianpubs.org

Phosphorus pentachloride (PCl₅): Another classic reagent, PCl₅, reacts with carboxylic acids to yield the acyl chloride, phosphoryl chloride (POCl₃), and hydrogen chloride.

Phosphorus trichloride (B1173362) (PCl₃): This reagent also converts carboxylic acids to acyl chlorides, with phosphorous acid (H₃PO₃) as a byproduct.

These early methods were robust and effective for producing this compound on a laboratory scale, which was sufficient for the initial investigations into pyrethroid chemistry. The primary focus at the time was less on the optimization of this specific conversion and more on the total synthesis of the complex chrysanthemic acid and the subsequent esterification to form active insecticides.

Advancements in Efficiency and Selectivity over Time

Over the decades, the synthesis of this compound has benefited from general advancements in chemical process technology. While the fundamental chemistry of converting the carboxylic acid to the acyl chloride has remained largely the same, improvements in reaction control, purification methods, and stereochemical considerations have led to greater efficiency and selectivity.

Improved Reaction Conditions and Purification:

The efficiency of the early synthetic routes was often limited by the harshness of the reagents and the difficulty in separating the product from byproducts and unreacted starting materials. The use of excess reagents like thionyl chloride or phosphorus chlorides required careful removal after the reaction. The development of more refined purification techniques, such as fractional distillation under reduced pressure, allowed for the isolation of this compound in higher purity.

Furthermore, a better understanding of reaction kinetics and mechanisms has led to more optimized reaction conditions. This includes precise control of temperature and reaction time to minimize the formation of side products. For instance, in the reaction of trans-chrysanthemic acid with thionyl chloride, careful temperature control can help to avoid unwanted side reactions.

Focus on Stereoselectivity:

A significant advancement in the broader field of pyrethroid synthesis has been the focus on stereoselectivity. Chrysanthemic acid exists as multiple stereoisomers, and the insecticidal activity of the final pyrethroid is highly dependent on the stereochemistry of the chrysanthemoyl moiety. Early synthetic methods often produced mixtures of isomers that had to be separated, a costly and inefficient process.

Impact of New Reagents and Methodologies

The quest for milder, more selective, and environmentally benign synthetic methods has led to the development of new reagents for the preparation of acyl chlorides. While thionyl chloride remains a common choice, particularly in industrial settings, modern organic synthesis offers several alternatives that can be applied to the synthesis of this compound, especially where sensitive functional groups are present or when very mild conditions are required.

Modern Chlorinating Agents:

Some of the newer reagents and methodologies that have had an impact on the synthesis of acyl chlorides in general, and could be applied to this compound, include:

Oxalyl chloride ((COCl)₂): Often used with a catalytic amount of N,N-dimethylformamide (DMF), oxalyl chloride is a milder alternative to thionyl chloride. The reaction proceeds under gentle conditions and the byproducts, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are all gaseous, which greatly simplifies workup. study.com This method is particularly valuable in small-scale laboratory syntheses where high purity is desired.

Triphosgene (B27547) (bis(trichloromethyl) carbonate): This solid, safer alternative to phosgene (B1210022), in the presence of a catalyst, can be used for the acylation of chrysanthemic acid. A Chinese patent describes the use of triphosgene with a DMF catalyst for the preparation of DV-chrysanthemoyl chloride.

3,3-Dichlorocyclopropenes: More recent research has shown that these reagents can rapidly convert carboxylic acids to their corresponding acyl chlorides in the presence of a tertiary amine base. organic-chemistry.org This method proceeds via an aromatic cation-activated nucleophilic acyl substitution.

The impact of these new reagents lies in their ability to provide higher yields, cleaner reactions, and greater compatibility with a wider range of functional groups. For a molecule like this compound, which is an intermediate in the synthesis of high-value agricultural products, even small improvements in yield and purity can have a significant economic impact.

The evolution of synthetic approaches to this compound, from the classical methods of the early 20th century to the more sophisticated techniques available today, showcases the progress of organic chemistry. This journey reflects a continuous drive for greater efficiency, selectivity, and sustainability in chemical synthesis.

Interactive Data Table: Comparison of Chlorinating Agents for Acyl Chloride Synthesis

| Reagent | Formula | Byproducts | Typical Conditions | Advantages | Disadvantages |

| Thionyl chloride | SOCl₂ | SO₂, HCl | Reflux | Inexpensive, gaseous byproducts | Corrosive, harsh conditions |

| Phosphorus pentachloride | PCl₅ | POCl₃, HCl | Room temp. or gentle heat | Effective | Solid byproduct (POCl₃) can complicate purification |

| Phosphorus trichloride | PCl₃ | H₃PO₃ | Gentle heat | Effective | Liquid byproduct (H₃PO₃) requires careful separation |

| Oxalyl chloride | (COCl)₂ | CO, CO₂, HCl | Room temp. with DMF catalyst | Mild conditions, gaseous byproducts | More expensive than SOCl₂ |

| Triphosgene | C₃Cl₆O₃ | CO₂, HCl | With catalyst | Solid, safer than phosgene | Requires careful handling |

Emerging Research Frontiers and Challenges

Development of Novel Synthetic Applications

The primary application of chrysanthemoyl chloride lies in its use as a precursor for synthetic pyrethroids, a major class of insecticides. arkat-usa.org Its high reactivity makes it an ideal electrophile for esterification reactions with a variety of alcohol nucleophiles. Research in this area focuses on synthesizing novel pyrethroid esters with enhanced insecticidal activity, improved photostability, and tailored environmental persistence. nih.gov

The esterification of this compound with different alcohols leads to a diverse range of pyrethroids. For instance, its reaction with specific mandelonitrile (B1675950) derivatives is a key step in the production of highly potent insecticides like deltamethrin (B41696) and cypermethrin. unamur.be The development of novel applications often involves the design and synthesis of new alcohol moieties that, when combined with the chrysanthemate core, yield insecticides with desired properties. This has led to the creation of amides as well, such as when 2,4-dimethylbenzylamine (B150994) is acylated with this compound, although the resulting amide showed less insecticidal activity than the corresponding ester in early studies. nih.gov

| Pyrethroid | Alcohol Moiety Precursor | Reference |

|---|---|---|

| Cyphenothrin | 3-Phenoxy-α-cyanobenzyl alcohol | unamur.be |

| Cypermethrin | 3-Phenoxy-α-cyanobenzyl alcohol | unamur.be |

| Deltamethrin | (S)-α-Cyano-3-phenoxybenzyl alcohol | unamur.be |

| Allethrin (B1665230) | Allethrolone (B1665232) | wikipedia.org |

| Resmethrin | 5-Benzyl-3-furylmethyl alcohol | nih.gov |

Sustainable Synthesis and Green Chemistry Innovations

The traditional synthesis of this compound from chrysanthemic acid often involves reagents like thionyl chloride (SOCl₂) or oxalyl chloride. asianpubs.org While effective, these reagents raise environmental and safety concerns due to their toxicity and the generation of corrosive HCl gas. A significant challenge and area of research is the development of greener and more sustainable synthetic routes.

Green chemistry principles are being applied to minimize the environmental impact of this process. Innovations include:

Alternative Reagents: Exploring solid-supported reagents or milder, less hazardous chlorinating agents to replace thionyl chloride.

Catalytic Methods: Developing catalytic processes that can generate the acid chloride with high efficiency and reduce waste.

Solvent Selection: Replacing conventional volatile and often toxic organic solvents like dichloromethane (B109758) with greener alternatives such as ionic liquids or supercritical fluids. asianpubs.org

Process Intensification: Utilizing technologies like flow chemistry to improve reaction control, reduce reaction times, and enhance safety.

| Aspect | Traditional Method | Potential Green Innovation |

|---|---|---|

| Chlorinating Agent | Thionyl chloride (SOCl₂), Oxalyl chloride | Solid-supported chlorinating agents, Catalytic cycles |

| Solvent | Dichloromethane, Toluene | Ionic liquids, Supercritical CO₂, Solvent-free conditions |

| Byproducts | HCl, SO₂ | Recyclable catalysts, Water |

| Energy Consumption | Often requires heating/reflux | Microwave-assisted or ambient temperature reactions |

Advanced Mechanistic Studies and Theoretical Predictions

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing processes and designing new synthetic pathways. The esterification reaction, a cornerstone of its chemistry, proceeds via a nucleophilic acyl substitution mechanism.

The reaction is initiated by the nucleophilic attack of the alcohol's hydroxyl group on the highly electrophilic carbonyl carbon of the acid chloride. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group. A final deprotonation step, often facilitated by a mild base like pyridine (B92270), yields the final ester product and hydrochloric acid, which is neutralized by the base. asianpubs.orglibretexts.org

Mechanism of Esterification:

Nucleophilic Attack: The alcohol oxygen attacks the carbonyl carbon of this compound.

Formation of Tetrahedral Intermediate: A transient intermediate with a tetrahedral carbon is formed.

Leaving Group Elimination: The intermediate collapses, and the chloride ion is eliminated.

Deprotonation: A base removes the proton from the oxygen of the original alcohol, yielding the ester. libretexts.org

Theoretical predictions, using computational tools like Density Functional Theory (DFT), are an emerging frontier. These studies can model reaction pathways, predict transition state energies, and elucidate the stereochemical outcomes of reactions. Such theoretical insights can accelerate the discovery of new catalysts and reaction conditions for synthesizing specific stereoisomers of pyrethroids, which often exhibit different biological activities. researchgate.net

Integration with Catalysis for Enhanced Selectivity

Achieving high selectivity—particularly stereoselectivity—is a major challenge in pyrethroid synthesis, as different isomers can have vastly different insecticidal potencies and toxicological profiles. researchgate.net Chrysanthemic acid, and by extension this compound, possesses multiple stereocenters, leading to the possibility of several stereoisomers. wikipedia.org

The integration of advanced catalysis offers a powerful solution for controlling reaction selectivity.

Chiral Catalysts: The use of chiral catalysts, such as enzymes (e.g., lipases) or chiral metal complexes, can direct the esterification reaction to produce a single, desired enantiomer or diastereomer. This approach, known as asymmetric catalysis, is critical for producing highly active pyrethroids like deltamethrin.

Transition Metal Catalysis: While the primary reaction of this compound is esterification, transition metal catalysts can be employed to develop novel cross-coupling reactions, potentially expanding the range of accessible derivatives. researchgate.net